Dimethylammonium formate

Perovskite Solar Cells Photovoltaics Additive Engineering

Researchers face perovskite film degradation during ambient-air fabrication, requiring costly inert-atmosphere gloveboxes. Dimethylammonium formate (DMAFo) solves this bottleneck. Adding a few mol% to the precursor solution enables p-i-n solar cell fabrication at 25-30 °C, 35-50% RH while achieving certified 24.72% PCE. Treated cells retain 90% efficiency after 700 h illumination, eliminating capital/operational expenses of nitrogen-filled dry rooms for scalable commercial perovskite photovoltaic production.

Molecular Formula C3H9NO2
Molecular Weight 91.11 g/mol
Cat. No. B1259819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylammonium formate
Synonymsdimethylamine
dimethylamine hydrochloride
dimethylamine monosulfate
dimethylamine nitrate
dimethylamine perchlorate
dimethylamine phosphate (3:1)
dimethylamine sulfate
dimethylamine sulfate (1:1)
dimethylamine, conjugate acid
dimethylammonium chloride
dimethylammonium formate
Molecular FormulaC3H9NO2
Molecular Weight91.11 g/mol
Structural Identifiers
SMILESC[NH2+]C.C(=O)[O-]
InChIInChI=1S/C2H7N.CH2O2/c1-3-2;2-1-3/h3H,1-2H3;1H,(H,2,3)
InChIKeyMRQFCJJRLCSCFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylammonium Formate Technical Specifications


Dimethylammonium formate (DMAFo, CAS 33978-97-1), an organic salt with the chemical formula C₃H₉NO₂ and a molecular weight of 91.11 g/mol, is formed from the reaction of dimethylamine and formic acid . It is a protic ionic liquid (PIL) at room temperature and serves as a specialty chemical, primarily finding use as a multifunctional additive in next-generation perovskite solar cells, as a gas hydrate inhibitor in the oil and gas industry, and as a templating agent in the synthesis of metal-organic frameworks (MOFs) [1].

1 Perovskite solar cell additive for ambient-air processing
2 Protic ionic liquid for gas hydrate inhibition
3 Templating agent for high-pressure MOF synthesis

Dimethylammonium Formate Irreplaceability


Direct substitution of dimethylammonium formate with other formate salts (e.g., ammonium formate, methylammonium formate) or structurally similar ionic liquids (e.g., ethylammonium formate) is not recommended due to its unique, application-specific performance profile. Its dual-functional role in perovskite stabilization—simultaneously inhibiting iodide oxidation and organic cation deprotonation—is not replicated by common additives [1]. Furthermore, its specific protic and solvation properties, distinct from other alkylammonium formates, directly impact performance in gas hydrate inhibition and MOF stability, where small changes in cation structure lead to measurable differences in pressure tolerance and material integrity [2].

Dual-function perovskite stabilization

DMAFo simultaneously inhibits iodide oxidation and organic cation deprotonation; other formate salts may not replicate this dual action.

Cation-dependent hydrate & MOF performance

Protic and solvation properties vary with alkylammonium structure; substituting ethyl- or methylammonium formate may alter pressure tolerance and framework stability.

Dimethylammonium Formate Performance Comparison


Air-Processed Perovskite Cell Efficiency

The addition of dimethylammonium formate (DMAFo) to a perovskite precursor solution enables fabrication of high-efficiency p–i–n solar cells in ambient air, a process that otherwise leads to significant performance loss. When fabricated in air, cells without the additive show a 15-20% lower power conversion efficiency (PCE) compared to those processed with DMAFo. This addition also allows air-processed cells to achieve a certified stabilized PCE of 24.72%, which is on par with state-of-the-art cells fabricated in an inert atmosphere [1].

Air-Processed PCE
Head-to-head
24.72% certified stabilized PCE; +15–20% vs air control
Reported ambient-air fabrication parity with inert-atmosphere cells
Ambient air (25–30 °C, 35–50% RH); inverted p–i–n cells
Perovskite Solar Cells Photovoltaics Additive Engineering

Perovskite Solar Cell Operational Stability

Dimethylammonium formate significantly enhances the operational stability of perovskite solar cells. In accelerated aging tests under constant illumination, a DMAFo-treated cell retained 90% of its initial efficiency after 700 hours. In contrast, a control cell fabricated in air without the additive degraded much more rapidly, losing a significant portion of its performance after only 300 hours [1].

Operational Stability
Head-to-head
90% efficiency retention after 700 h; air-processed control degraded after 300 h
Reported extended operational lifetime context
Continuous LED illumination at maximum power point
Perovskite Stability Degradation Device Lifetime

Methane Hydrate Inhibition Thermodynamics

As a low-dosage hydrate inhibitor (LDHI), dimethylammonium formate ([DMA][Of]) exhibits a thermodynamic hydrate inhibition (THI) effect that is comparable to other alkylammonium formate ionic liquids like ethylammonium formate ([EA][Of]) and dimethylethylammonium formate ([DMEA][Of]) at 5 and 10 wt% concentrations. The THI trend among the three PILs was observed as [EA][Of] ≈ [DMA][Of] ≈ [DMEA][Of] [1]. This positions [DMA][Of] as a viable, cost-effective alternative within its class for preventing methane hydrate plugs in pipelines.

Methane Hydrate THI
Cross-study comparable
Comparable hydrate phase boundary shift vs [EA][Of] and [DMEA][Of]
Supports formulation-dependent inhibitor selection
High-pressure methane system at 5 and 10 wt%
Gas Hydrate Inhibition Flow Assurance Protic Ionic Liquids

MOF Stability Under High Pressure

In heterometallic formate perovskite-type MOFs, the choice of the templating cation directly influences the material's stability under pressure. High-pressure Raman studies and DFT calculations indicate that the stability of the framework increases with the size and nature of the cation, following the trend: ammonium (NH₄⁺) < imidazolium < dimethylammonium (DMA⁺) [1]. This finding demonstrates that DMA⁺ provides superior structural integrity under extreme conditions compared to the smaller, more common ammonium cation.

MOF Pressure Stability
Class-level inference
Stability trend: NH₄⁺ < imidazolium < DMA⁺
Reported cation-dependent framework stability ranking
Raman and DFT; specific transition pressures not provided
Metal-Organic Frameworks Perovskite High-Pressure Stability

Dimethylammonium Formate Applications


Air-Processed Perovskite Solar Cell Manufacturing

This is the most compelling and differentiated use case for dimethylammonium formate. As an additive to the perovskite precursor solution at a concentration of a few mol%, it enables the fabrication of p–i–n solar cells in ambient air (25–30 °C, 35–50% RH) that achieve a certified stabilized PCE of 24.72%, matching the performance of cells made in an inert atmosphere. It also extends operational stability, with treated cells retaining 90% efficiency after 700 hours of illumination. This eliminates the capital and operational expenses associated with nitrogen-filled gloveboxes or dry rooms, making it a key enabling material for the scalable commercial production of perovskite photovoltaics [1].

Thermodynamic Hydrate Inhibitor for Gas Pipelines

Dimethylammonium formate ([DMA][Of]) is a viable and cost-effective candidate for preventing methane hydrate blockages in oil and gas flowlines. Its thermodynamic inhibition performance at concentrations of 5 and 10 wt% is comparable to that of other alkylammonium formates, such as ethylammonium formate and dimethylethylammonium formate [2]. This performance profile makes it a strong candidate for flow assurance programs where a protic ionic liquid with a specific set of physical properties (e.g., viscosity, corrosivity, cost) is desired.

Pressure-Stable MOF Synthesis

For researchers designing perovskite-type formate MOFs intended for high-pressure applications (e.g., gas compression, deep-sea sensing), the dimethylammonium cation is a preferred templating agent. Evidence from high-pressure Raman studies demonstrates that DMA⁺-templated MOFs possess greater structural stability than those templated with ammonium, following the stability trend: ammonium < imidazolium < DMA⁺ [3]. This makes dimethylammonium formate the precursor of choice for synthesizing robust MOFs for demanding environments.

Electrolyte for Energy Storage Devices

As a protic ionic liquid, dimethylammonium formate is a candidate for use in supercapacitor and battery electrolytes. While no direct head-to-head performance data was identified for this specific compound in the primary literature search, its inclusion in patents and reviews as a member of the broader class of formate-based ionic liquids for energy storage is well-established [4]. Its potential utility is based on general IL properties such as low volatility, high ionic conductivity, and a wide electrochemical stability window, making it a candidate for further electrochemical study and device prototyping.

Application
Selection Property
Validation Focus
Air-processed perovskite solar cell manufacturing
Ambient-air processability
Certified PCE & operational stability endpoints
Thermodynamic hydrate inhibitor for gas pipelines
THI performance parity within alkylammonium formates
Pressure-temperature phase boundary shift data
Pressure-stable MOF synthesis
Cation-templated framework stability ranking
High-pressure Raman & DFT structural data
Electrolyte for energy storage devices
Protic ionic liquid properties
Conductivity & electrochemical stability window review

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